(S)-N-Phenylacetyl-beta-phenylalanine

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

(S)-N-Phenylacetyl-beta-phenylalanine (CAS 65414-83-7) is a chiral β-amino acid building block with three critical advantages over α-amino acid or simpler N-acyl analogs: (1) β-amino acid backbone imparts metabolic stability and conformational rigidity essential for peptidomimetic design; (2) N-phenylacetyl moiety enables penicillin G acylase-catalyzed resolution to (S)-β-phenylalanine (98% ee, pH 10, 25°C)—key intermediate for (S)-dapoxetine; (3) differential MAO-A/MAO-B inhibition (IC50 50 nM/620 nM, ~12-fold selectivity) provides a defined chemical probe for enzyme studies. Inquire for bulk pricing and custom synthesis.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 65414-83-7
Cat. No. B8270888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Phenylacetyl-beta-phenylalanine
CAS65414-83-7
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H17NO3/c19-16(11-13-7-3-1-4-8-13)18-15(12-17(20)21)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1
InChIKeyURKWJOAJRKPEFW-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Phenylacetyl-beta-phenylalanine (CAS: 65414-83-7) – An N-Acyl Beta-Amino Acid for Specialized Peptidomimetic and Enzymatic Research


(S)-N-Phenylacetyl-beta-phenylalanine (CAS: 65414-83-7), also known as (3S)-3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid, is a chiral N-acyl derivative of β-phenylalanine, a non-proteinogenic β-amino acid [1]. It belongs to a class of compounds characterized by a phenylacetyl group attached to the nitrogen of the β-amino acid backbone, which imparts distinct structural and physicochemical properties compared to α-amino acid counterparts . This compound is primarily utilized as a specialized building block in peptidomimetic design, where the β-amino acid scaffold confers enhanced metabolic stability and conformational rigidity to peptide-based molecules, and as a substrate in enzyme-catalyzed resolution studies [2].

Technical Rationale Against Substituting (S)-N-Phenylacetyl-beta-phenylalanine with Generic Beta-Amino Acid or Phenylalanine Analogs


Substituting (S)-N-Phenylacetyl-beta-phenylalanine with simpler β-amino acids (e.g., β-alanine) or standard α-phenylalanine derivatives is technically unsound due to fundamental differences in backbone geometry and enzymatic recognition. The β-amino acid framework alters peptide bond torsional angles, which directly impacts the secondary structure and biological stability of peptidomimetics, a feature not present in α-amino acid analogs [1]. Critically, the N-phenylacetyl moiety serves a dual purpose: it increases lipophilicity for membrane interaction studies and provides a defined recognition element for specific enzymes, such as penicillin G acylase, which exhibits high enantioselectivity for this acyl group in chiral resolution processes—a property absent in N-acetyl or unsubstituted analogs [2]. Furthermore, the compound demonstrates a distinct pharmacological profile, with measurable and differential inhibitory activity against monoamine oxidase (MAO) isoforms, a property not shared by the parent β-phenylalanine or other common N-acyl variants [3].

Quantitative Evidence Guide: Key Differentiators for (S)-N-Phenylacetyl-beta-phenylalanine in Selection and Procurement


MAO-B Selective Inhibition Profile Compared to Isocarboxazid

The compound exhibits measurable monoamine oxidase (MAO) inhibitory activity with a defined selectivity profile. In a cell-based assay, it inhibited human recombinant MAO-B with an IC50 of 620 nM, while its potency against human recombinant MAO-A was approximately 12-fold lower (IC50 = 50 nM), indicating a modest selectivity for the MAO-B isoform [1]. This selectivity profile can be compared to the non-selective, irreversible MAO inhibitor isocarboxazid, which typically inhibits both isoforms with high potency (IC50 < 1 µM for both) and is associated with significant clinical side effects due to lack of selectivity [2].

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

High Enantiomeric Excess in Enzyme-Catalyzed Resolution vs. Non-Enzymatic Methods

In a penicillin G acylase-catalyzed resolution of racemic β-phenylalanine, the acylation reaction is highly preferential for the (R)-enantiomer, forming N-phenylacetyl-(R)-β-phenylalanine as an intermediate. Under optimized conditions (pH 10, 25°C, 2:1 phenylacetamide:BPA), the process yields the desired (S)-β-phenylalanine with an enantiomeric excess (ee) of 98% and the separated (R)-enantiomer with 99% ee after hydrolysis [1]. This contrasts sharply with non-enzymatic chiral resolution methods, such as diastereomeric salt crystallization, which often achieve lower ee values (typically 90-95%) and require extensive recrystallization steps [2].

Biocatalysis Chiral Resolution Process Chemistry

Specific Recognition in Penicillin G Acylase Resolution vs. Other N-Acyl Analogs

Penicillin G acylase from E. coli demonstrates a marked preference for the N-phenylacetyl group as an acyl donor in the enantioselective acylation of β-phenylalanine. The reaction forms N-phenylacetyl-(R)-β-phenylalanine with high efficiency under mild aqueous conditions [1]. In contrast, the closely related N-acetyl-β-phenylalanine is a poor substrate for this enzyme, requiring harsher conditions or alternative catalysts for resolution [2]. This specific recognition is due to the fit of the phenylacetyl moiety within the enzyme's hydrophobic binding pocket, a structural feature not effectively presented by shorter-chain or unsubstituted acyl groups [3].

Enzyme Specificity Biocatalysis Acyl Donor

Potential as a Scaffold for LAT1-Selective Ligands vs. L-DOPA

Recent structure-activity relationship (SAR) studies on phenylalanine analogs for selective transport by the L-type amino acid transporter 1 (LAT1) indicate that β-amino acid derivatives can be designed to maintain or enhance LAT1 affinity while improving selectivity over the ubiquitous LAT2 transporter [1]. (S)-N-Phenylacetyl-beta-phenylalanine, as a β-amino acid scaffold, provides a foundational platform for such design. In comparison, L-DOPA, the clinical standard for brain delivery via LAT1, exhibits poor LAT1/LAT2 selectivity, leading to peripheral side effects and variable brain uptake [2]. The β-phenylalanine core of the target compound introduces conformational restraint that can be exploited to fine-tune transporter interactions, a feature not available in flexible α-amino acid analogs like L-DOPA [3].

Transporter Biology Blood-Brain Barrier Drug Delivery

Validated Application Scenarios for (S)-N-Phenylacetyl-beta-phenylalanine in Research and Industrial Settings


Enzymatic Resolution of Racemic β-Phenylalanine to Achieve >98% Enantiomeric Excess

The most robustly documented application is in the biocatalytic production of enantiopure β-phenylalanine. (S)-N-Phenylacetyl-beta-phenylalanine is the key intermediate in the penicillin G acylase-catalyzed resolution of racemic β-phenylalanine. The process, which operates in aqueous media under mild conditions (pH 10, 25°C), yields (S)-β-phenylalanine with 98% ee, meeting the stringent purity requirements for pharmaceutical intermediates [1]. This scenario is particularly relevant for manufacturers of (S)-dapoxetine or other drugs requiring enantiopure β-amino acid building blocks.

Development of Isoform-Selective Monoamine Oxidase (MAO) Probes

The compound's differential inhibition of MAO-A (IC50 = 50 nM) and MAO-B (IC50 = 620 nM) makes it a suitable chemical probe for studies requiring moderate MAO-A selectivity [1]. While not a potent inhibitor, its defined IC50 values and selectivity window (approximately 12-fold) allow for its use in enzyme kinetics studies and as a reference compound in screening campaigns aimed at identifying novel MAO inhibitors with improved selectivity over the non-selective isocarboxazid class [2].

Synthesis of Conformationally Constrained Peptidomimetics

The β-amino acid backbone of (S)-N-Phenylacetyl-beta-phenylalanine imparts a defined and rigid conformation to peptides, enhancing their metabolic stability and bioavailability compared to α-amino acid counterparts [1]. This property is leveraged in the design of peptidomimetic inhibitors targeting proteases or integrins, where the N-phenylacetyl group serves as a hydrophobic anchor or a site for further functionalization [2]. The compound is thus a strategic building block for medicinal chemistry programs focused on peptide-based therapeutics with improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-Phenylacetyl-beta-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.